molecular formula C19H20F2N6 B12267404 3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12267404
M. Wt: 370.4 g/mol
InChI Key: ZPPVZPUAUMWHBQ-UHFFFAOYSA-N
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Description

3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety and a pyrazole ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine, piperazine, and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20F2N6

Molecular Weight

370.4 g/mol

IUPAC Name

3-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C19H20F2N6/c1-14-6-7-27(24-14)19-5-4-18(22-23-19)26-10-8-25(9-11-26)13-15-2-3-16(20)17(21)12-15/h2-7,12H,8-11,13H2,1H3

InChI Key

ZPPVZPUAUMWHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=C(C=C4)F)F

Origin of Product

United States

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